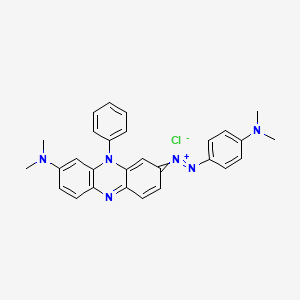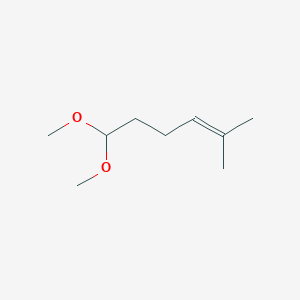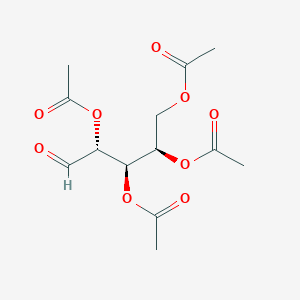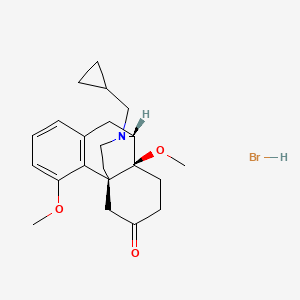
Cyprodime bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyprodime bromide is an opioid antagonist from the morphinan family of drugs. It is a selective opioid antagonist that specifically blocks the μ-opioid receptor without affecting the δ-opioid or κ-opioid receptors . This selectivity makes it a valuable tool in scientific research, particularly in studies aiming to understand the distinct roles of different opioid receptors.
Vorbereitungsmethoden
The synthesis of Cyprodime bromide involves several steps, starting from 14-hydroxycodeinones or 14-hydroxymorphinones. The preparation of 3-deoxyoripavine, a novel intermediate, has also been utilized in the synthesis of Cyprodime . Industrial production methods are not extensively documented, but the synthetic routes generally involve similar organic reactions and conditions.
Analyse Chemischer Reaktionen
Cyprodime bromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in this compound.
Common Reagents and Conditions: Reagents such as sodium hydride, dimethylformamide, and arylmethyl bromides are commonly used in the synthesis and modification of this compound.
Major Products: The major products formed from these reactions include various substituted morphinan derivatives, which can have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Cyprodime bromide is primarily used in scientific research due to its selective antagonism of the μ-opioid receptor. This selectivity allows researchers to study the specific actions of the δ and κ receptors without interference from the μ receptor . Applications include:
Chemistry: Used as a tool to study the chemical properties and reactions of opioid antagonists.
Biology: Helps in understanding the biological roles of different opioid receptors.
Industry: Limited industrial applications, primarily used in research settings.
Wirkmechanismus
Cyprodime bromide exerts its effects by selectively blocking the μ-opioid receptor . This receptor is part of the G-protein-coupled receptor family and is involved in various physiological processes, including pain modulation, reward, and addiction. By blocking this receptor, this compound prevents the typical effects of μ-opioid receptor activation, such as analgesia and euphoria, making it useful in research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Cyprodime bromide is unique in its selective antagonism of the μ-opioid receptor. Similar compounds include:
Naloxone: A non-selective opioid antagonist that blocks all three opioid receptor subtypes (μ, δ, and κ).
Naltrexone: Another non-selective opioid antagonist used in the treatment of opioid and alcohol dependence.
Samidorphan: An opioid antagonist with a preference for the μ-opioid receptor, under development for major depression.
Tianeptine: An atypical, selective μ-opioid receptor full-agonist licensed for major depression.
This compound’s selectivity for the μ-opioid receptor without affecting the δ or κ receptors distinguishes it from these other compounds, making it particularly valuable for research purposes .
Eigenschaften
Molekularformel |
C22H30BrNO3 |
|---|---|
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;hydrobromide |
InChI |
InChI=1S/C22H29NO3.BrH/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15;/h3-5,15,19H,6-14H2,1-2H3;1H/t19-,21-,22-;/m1./s1 |
InChI-Schlüssel |
UXENCGOPJHTEEV-NCBCLDNOSA-N |
Isomerische SMILES |
COC1=CC=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5.Br |
Kanonische SMILES |
COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
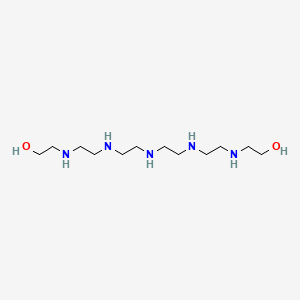
![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
![1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13818803.png)
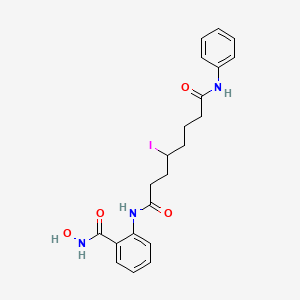
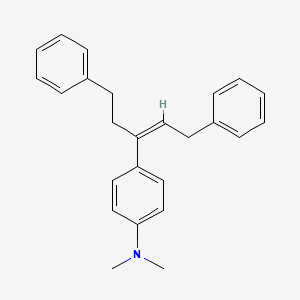
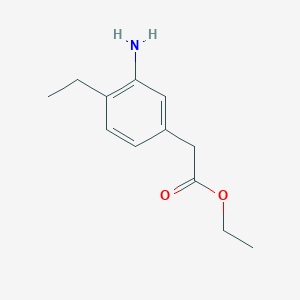
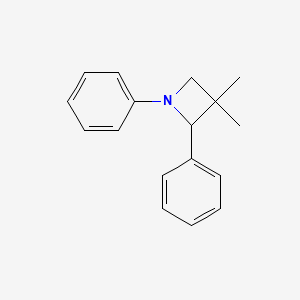
![disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13818840.png)
